molecular formula C20H25N5O3 B14933646 N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B14933646
M. Wt: 383.4 g/mol
InChI Key: YUTDRMJBLJRCDB-UHFFFAOYSA-N
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Description

N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a synthetic compound known for its pharmacological properties. It is a long-acting muscarinic antagonist, primarily used in the treatment of chronic obstructive pulmonary disease (COPD) due to its bronchodilatory effects .

Preparation Methods

The synthesis of N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves multiple steps. The process typically starts with the reaction of isonipecotamide with 1-(2-(3-formyl-N-methylbenzamido)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate. This is followed by acidification, debenzylation, and reductive ammonification to yield the final product . Industrial production methods often involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is extensively studied for its role as a bronchodilator in the treatment of COPD. Additionally, its muscarinic antagonist properties make it a valuable tool in studying muscarinic receptors and their role in various physiological processes .

Mechanism of Action

N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide exerts its effects by selectively binding to muscarinic receptors, particularly the M3 subtype. This binding inhibits the action of acetylcholine, leading to relaxation of the bronchial smooth muscle and subsequent bronchodilation .

Properties

Molecular Formula

C20H25N5O3

Molecular Weight

383.4 g/mol

IUPAC Name

N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide

InChI

InChI=1S/C20H25N5O3/c21-19(27)13-5-8-24(9-6-13)18(26)11-22-20(28)25-10-7-15-14-3-1-2-4-16(14)23-17(15)12-25/h1-4,13,23H,5-12H2,(H2,21,27)(H,22,28)

InChI Key

YUTDRMJBLJRCDB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CNC(=O)N2CCC3=C(C2)NC4=CC=CC=C34

Origin of Product

United States

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